N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C22H22N2O4S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O4S/c1-3-23-21(27)19-13-6-4-5-7-18(13)29-22(19)24-20(26)17-11-15(25)14-10-12(2)8-9-16(14)28-17/h8-11H,3-7H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
QCTXFTALUNULSX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiophene Core
The benzothiophene scaffold is synthesized via heterocyclization of substituted cyclohexanones with sulfur-containing reagents. A representative method involves:
-
Cyclohexanone derivative (e.g., 3-oxocyclohexanecarboxylic acid) is treated with Lawesson’s reagent to introduce the thiophene ring.
-
Ethyl carbamate introduction : The amine group at position 3 is acylated with ethyl isocyanate in dichloromethane (DCM) using triethylamine (TEA) as a base.
Reaction Conditions :
Synthesis of the Chromene Carboxamide
The chromene fragment is prepared via Knoevenagel condensation :
-
Salicylaldehyde derivatives (e.g., 5-methylsalicylaldehyde) react with methyl acetoacetate in acetic acid under reflux to form 6-methyl-4-oxo-4H-chromene-2-carboxylate.
-
Hydrolysis and activation : The ester is hydrolyzed to the carboxylic acid using NaOH, followed by activation with EDCl/HOBt for amide coupling.
Key Data :
Final Coupling of Fragments
The benzothiophene and chromene units are coupled via amide bond formation :
-
The activated chromene carboxylic acid reacts with the benzothiophene amine in anhydrous DMF.
-
The reaction is catalyzed by TEA (2 equiv) and monitored via TLC.
Optimized Conditions :
-
Temperature : 0°C→RT, 24h.
-
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Critical Optimization Parameters
Solvent and Catalyst Selection
Temperature Control
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
1H NMR (DMSO-d6): δ 8.87 (s, 1H, chromene H-3), 2.36 (s, 3H, CH3), 1.12 (t, 3H, ethyl).
-
IR : 1682 cm⁻¹ (amide C=O), 1704 cm⁻¹ (chromene C=O).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| EDCl/HOBt coupling | High purity, minimal side products | Cost of reagents | 72% |
| TEA-mediated acylation | Low-temperature compatibility | Requires anhydrous conditions | 68% |
Industrial-Scale Considerations
Chemical Reactions Analysis
- Reactivity : This compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents : Reagents like hydrogen peroxide , sodium borohydride , and acids are commonly employed.
- Major Products : The specific products formed depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.
Scientific Research Applications
Medicinal Chemistry
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has been explored for its therapeutic potential in treating various diseases. Key applications include:
- Anticancer Activity :
- Significant effects against various cancer cell lines including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer).
- Induces apoptosis and cell cycle arrest in cancer cells through mechanisms such as:
Antimicrobial Research
Research indicates that this compound exhibits notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. Potential antifungal properties have also been observed, making it a candidate for further investigation in the field of antimicrobial therapy .
Biochemical Studies
The compound is investigated for its enzyme inhibition properties and receptor binding capabilities. These studies are crucial for understanding its mechanism of action and potential therapeutic applications.
Material Science
In addition to biological applications, this compound is utilized in the development of new materials and chemical processes due to its unique structural properties.
| Activity Type | Target Organisms/Cells | Mechanism |
|---|---|---|
| Anticancer | HepG2, Huh-7, MCF-7 | Induction of apoptosis |
| Cell cycle arrest | ||
| Antimicrobial | Escherichia coli | Bactericidal effects |
| Staphylococcus aureus | Potential antifungal properties |
Case Study 1: Anticancer Efficacy
A study conducted on HepG2 liver cancer cells demonstrated that treatment with this compound resulted in significant apoptosis rates compared to untreated controls. The study highlighted the compound's ability to modulate key apoptotic pathways.
Case Study 2: Antimicrobial Activity
In vitro testing against common bacterial strains revealed that the compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. This positions it as a promising candidate for the development of new antimicrobial agents.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific enzymes , receptors , or cellular pathways .
- Further research is needed to elucidate its precise targets and effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Key Observations
The methoxyethylcarbamoyl group in introduces ether oxygen, enhancing aqueous solubility relative to the target compound.
Chromene vs. Oxazole Core :
- Chromene derivatives (target, ) are associated with kinase inhibition (e.g., EGFR) due to planar aromatic systems .
- Oxazole-based analogs (e.g., ) may exhibit altered binding modes due to heterocyclic nitrogen atoms and substituents like chlorophenyl, which could modulate target selectivity.
Chlorophenyl in introduces electron-withdrawing effects, possibly stabilizing π-π stacking with aromatic residues in enzyme active sites.
Biological Activity
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Benzothiophene Ring : This moiety contributes to the compound's pharmacological properties.
- Chromene Framework : Known for its diverse biological activities, it enhances the compound's interaction with various biological targets.
- Carbamoyl Group : The ethylcarbamoyl group is essential for modulating the compound's biological effects.
Structural Formula
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors involved in cellular processes:
- Enzyme Inhibition : The compound has shown potential in inhibiting topoisomerases and cytochrome P450 enzymes, which are crucial in cancer cell proliferation and fungal growth respectively .
- Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cells by triggering intrinsic pathways leading to cell death .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
-
Cell Lines Tested :
- A549 (lung cancer)
- PC-3 (prostate cancer)
-
Findings :
- The compound exhibited significant cytotoxicity against these cell lines, outperforming standard chemotherapeutic agents like cisplatin and topotecan in certain assays .
- Morphological changes consistent with apoptosis were observed in treated cells, indicating effective induction of cell death pathways.
Antifungal Activity
The compound has also been evaluated for antifungal properties:
-
Target Organisms :
- Various Candida species were tested to assess antifungal efficacy.
-
Results :
- The minimum inhibitory concentration (MIC) values indicated that the compound was comparable to fluconazole, a common antifungal agent .
- Molecular docking studies suggested strong binding affinities to the active sites of key fungal enzymes like CYP51, which is crucial for ergosterol biosynthesis in fungi .
Study 1: Anticancer Efficacy
In a study aimed at evaluating the anticancer potential of chromene derivatives, this compound was found to significantly reduce cell viability in A549 and PC-3 cell lines. The study reported an IC50 value lower than that of traditional chemotherapeutics used as controls .
Study 2: Antifungal Activity
A comparative study on various chromene derivatives highlighted this compound's ability to inhibit Candida growth effectively. It demonstrated a MIC value comparable to established antifungal treatments, suggesting its potential as a therapeutic alternative .
Data Table: Biological Activity Summary
Q & A
Q. How can researchers address reproducibility challenges in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
